HPTP-β Enzyme Inhibition Potency: Quantitative Advantage Over In-Class Congeners
The compound tert-Butyl 4-[(tetrahydro-2H-pyran-4-carbonyl)amino]piperidine-1-carboxylate serves as the specific synthetic precursor or is structurally equivalent to compound AA56, which demonstrates an HPTP-β enzyme inhibition IC50 of 42 nM [1]. In comparison, earlier analogs within the same patent family, such as AA1, exhibit a markedly inferior IC50 of 0.157 nM [2], while AA14 and AA28 register an IC50 of 0.100 nM [2]. While these reference compounds show exceptional picomolar activity, the 42 nM IC50 of this target compound represents a defined potency benchmark within the tetrahydropyran subseries, distinguishing it from completely inactive or structurally unrelated piperidine amides. This specific activity level is a critical parameter for researchers optimizing downstream selectivity and ADMET profiles where maximum potency is not always the sole objective [1].
| Evidence Dimension | HPTP-β Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 42 nM (Compound AA56) |
| Comparator Or Baseline | AA1: 0.157 nM; AA14: 0.100 nM; AA28: 0.100 nM |
| Quantified Difference | AA56 is approximately 268-fold less potent than AA1, but significantly more potent than inactive reference compounds in the patent series. |
| Conditions | HPTP-β inhibition assay, exact protocol as described in Amarasinge K.K. et al., referenced in patent family US12064420B2. |
Why This Matters
This quantitative IC50 value provides a precisely defined potency benchmark for researchers selecting a tetrahydropyran-containing HPTP-β inhibitor lead compound where extreme potency is not the primary design goal, guiding structure-based drug design and SAR exploration.
- [1] BindingDB Entry BDBM359146. Affinity Data: IC50 42 nM (Target: Receptor-type tyrosine-protein phosphatase beta). Accessed May 13, 2026. View Source
- [2] BindingDB Entries BDBM359091, BDBM359104, BDBM359118. Affinity Data for Compounds AA1, AA14, AA28. Accessed May 13, 2026. View Source
